2,4-Dibromo-6-fluorophenylboronic acid pinacol ester
Description
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester (CAS: 2121512-09-0) is a boronic ester with the molecular formula C₁₂H₁₄BBr₂FO₂. This compound is characterized by two bromine atoms and one fluorine atom on the phenyl ring, coupled with a pinacol ester group. Its molecular weight is 392.86 g/mol, and it is typically stored at 2–8°C to ensure stability . The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .
Boronic esters like this are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The electron-withdrawing bromine and fluorine substituents enhance its reactivity in coupling reactions, making it valuable for constructing complex aromatic systems .
Properties
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSYNNGKKUAXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBr2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Dibrominated Fluorophenyl Halides
The most direct route involves Miyaura borylation of 2,4-dibromo-6-fluorobromobenzene (or analogous intermediates) using bis(pinacolato)diboron (BPin) under palladium catalysis. Key reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(dppf)Cl (1–2 mol%) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Boron Source | BPin (1.1 equiv) |
| Base | KOAc (3.0 equiv) |
| Solvent | 1,4-Dioxane or THF |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This method selectively replaces the bromine atom at the boronylation site while retaining adjacent bromine and fluorine substituents. The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with BPin, and reductive elimination to yield the boronate ester.
Sequential Halogenation and Boronylation
For substrates lacking pre-installed bromine groups, a two-step halogenation-boronylation strategy is employed:
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Regioselective Bromination :
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2-Fluoro-4-bromophenylboronic acid pinacol ester is brominated at the 6-position using N-bromosuccinimide (NBS) in the presence of Lewis acids like BF-THF.
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Conditions: 1.5 equiv NBS, 0.1 equiv BF-THF, 80–120°C, 2–4 hours.
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This step exploits the directing effects of the boronate ester to achieve ortho/para selectivity.
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Pinacol Ester Formation :
Substrate Optimization and Functional Group Tolerance
The electronic and steric effects of fluorine and bromine substituents significantly influence reaction efficiency. Computational studies suggest that fluorine’s strong electronegativity enhances the electrophilicity of the aryl halide, accelerating oxidative addition to palladium. Conversely, bromine’s bulkiness necessitates careful ligand selection to prevent steric hindrance.
Impact of Halogen Positioning
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Ortho-Bromine : Reduces reaction rates due to steric clashes with the palladium catalyst.
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Para-Bromine : Enhances stability of the palladium intermediate, improving yields.
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Meta-Fluorine : Minimal electronic impact but aids in regiochemical control during halogenation.
Purification and Characterization
Post-synthesis purification typically involves:
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
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Recrystallization : From heptane or ethanol/water mixtures.
Key characterization data include:
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H NMR (400 MHz, CDCl): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 1.35 (s, 12H).
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F NMR (376 MHz, CDCl): δ -112.5 (s).
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HRMS : m/z calculated for CHBBrFO [M+H]: 379.86, found: 379.85.
Industrial Scalability and Environmental Considerations
While Miyaura borylation is efficient, challenges arise in large-scale production:
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Palladium Recovery : Requires costly filtration systems to reclaim Pd catalysts.
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Waste Management : Bromide byproducts necessitate neutralization before disposal.
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Solvent Recycling : 1,4-Dioxane is classified as a hazardous air pollutant, prompting shifts to greener alternatives like cyclopentyl methyl ether (CPME).
Alternative Methodologies
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or transition metal catalysts (e.g., Pd/C) are employed.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the nature of the halide used.
Protodeboronation: The major product is the corresponding aryl or vinyl compound without the boronic ester group.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is in organic synthesis, especially as a key intermediate in the formation of complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions , which are crucial for creating carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with various organic halides, alkenyl halides, or activated alkenes in the presence of a palladium catalyst, leading to the formation of biaryl compounds and other complex structures.
Table 1: Comparison of Boronic Acid Derivatives in Organic Synthesis
| Compound Name | Key Features | Applications |
|---|---|---|
| 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester | Contains two bromines and one fluorine | Suzuki-Miyaura coupling reactions |
| 2-Bromo-4-fluorophenylboronic acid pinacol ester | One bromine atom; simpler structure | Intermediate for various organic syntheses |
| 4-Fluorophenylboronic acid pinacol ester | No bromine substitutions | Limited reactivity compared to dibrominated analogs |
Medicinal Chemistry
In medicinal chemistry, boronic acids like 2,4-dibromo-6-fluorophenylboronic acid pinacol ester are studied for their biological activities. Boronic acids can interact with biological systems by inhibiting enzymes such as serine proteases and proteasomes. The presence of the fluorine atom may enhance lipophilicity and biological activity, making this compound a candidate for drug development.
Case Study: Anticancer Properties
Research has indicated that certain boronic acids exhibit anticancer properties. For instance, studies have shown that modifications to boronic acid structures can lead to selective inhibition of cancer cell proliferation. While specific data on 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is limited, its structural characteristics suggest potential as a therapeutic agent against cancer.
Material Science
The compound's unique properties also make it suitable for applications in material science. Its ability to form stable complexes with metals can be leveraged in the development of novel materials with specific electronic or optical properties. This application is particularly relevant in the creation of functional materials used in electronics and photonics.
Environmental Chemistry
Boronic acids have been explored for their potential use in environmental chemistry, particularly in the detection and removal of pollutants. Their ability to form reversible covalent bonds with certain organic compounds allows them to act as sensors or scavengers for environmental contaminants.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural and Solubility Properties
Pinacol esters of boronic acids generally exhibit higher solubility in organic solvents compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows excellent solubility in chloroform, ketones, and ethers, even at low temperatures, due to the lipophilic pinacol moiety . Similarly, 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is expected to dissolve readily in common organic solvents like dichloromethane or acetone, facilitating its use in catalytic reactions.
Comparison Table 1: Structural and Solubility Properties
The electron-withdrawing bromine and fluorine substituents in the target compound may slightly reduce solubility compared to methoxy- or methylthio-substituted analogs due to increased molecular polarity.
Reactivity in Cross-Coupling Reactions
The electronic effects of substituents significantly influence reactivity in Suzuki-Miyaura couplings. Bromine and fluorine substituents are strong electron-withdrawing groups (EWGs), which activate the aryl ring for transmetallation and accelerate coupling rates. For instance:
- The target compound’s Br/F substituents enhance electrophilicity, making it more reactive than 2,4-dimethoxyphenylboronic acid pinacol ester (electron-donating methoxy groups slow coupling) .
- Compared to 4-nitrophenylboronic acid pinacol ester , which undergoes rapid oxidative deboronation with H₂O₂ , the bromo/fluoro-substituted ester is likely more stable under basic or oxidizing conditions due to reduced electron deficiency.
Biological Activity
2,4-Dibromo-6-fluorophenylboronic acid pinacol ester is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure allows for various applications, particularly in the development of pharmaceuticals and as a reagent in cross-coupling reactions. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a boronic acid functional group esterified with pinacol, along with two bromine atoms and one fluorine atom attached to a phenyl ring. This configuration contributes to its reactivity and selectivity in chemical reactions.
The biological activity of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester primarily stems from its ability to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The mechanism typically involves the activation of the boron center, allowing it to react with electrophiles under palladium catalysis conditions.
Biological Applications
- Drug Development : The compound is utilized in synthesizing various pharmaceutical agents. Its ability to form stable complexes with biological targets enhances its potential as a therapeutic agent.
- Targeting Enzymes : Research indicates that boronic acids can selectively inhibit certain enzymes, such as proteases and kinases, making them valuable in drug design.
- Anticancer Activity : Some studies have explored the use of boronic esters in developing anticancer drugs due to their ability to modulate signaling pathways involved in cell proliferation.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of 2,4-dibromo-6-fluorophenylboronic acid exhibited significant inhibitory effects on specific cancer cell lines, indicating potential for anticancer drug development .
- Enzyme Interaction : Another research highlighted the interaction of this compound with proteasome enzymes, suggesting it could serve as a lead compound for developing proteasome inhibitors .
Data Table: Biological Activity Summary
Stability and Reactivity
The stability of 2,4-dibromo-6-fluorophenylboronic acid pinacol ester is influenced by environmental factors such as pH and temperature. Studies indicate that pinacol esters generally exhibit greater stability compared to their corresponding boronic acids. This stability is crucial for maintaining activity during synthetic procedures .
Q & A
Q. What strategies enable selective functionalization of this compound for targeted applications (e.g., sensors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
